molecular formula C11H12O3S B1268337 but-3-yn-2-yl 4-methylbenzenesulfonate CAS No. 53487-52-8

but-3-yn-2-yl 4-methylbenzenesulfonate

Cat. No.: B1268337
CAS No.: 53487-52-8
M. Wt: 224.28 g/mol
InChI Key: XWRDBUBKBUYLQI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: but-3-yn-2-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

But-3-yn-2-yl 4-methylbenzenesulfonate, also known as 3-butynyl p-toluenesulfonate, is an organic compound that has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a propargyl group, which is known for its reactivity and ability to participate in various chemical transformations. This article explores the biological activity of this compound, including its role as an intermediate in drug development and its safety profile.

This compound has the following chemical properties:

PropertyValue
Chemical FormulaC₁₁H₁₂O₃S
Molecular Weight224.28 g/mol
CAS Number23418-85-1
AppearanceClear liquid
SolubilitySoluble in organic solvents

The biological activity of this compound primarily arises from its use as a linker in antibody-drug conjugates (ADCs). ADCs are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The compound acts as a cleavable linker that can release the drug upon reaching the target site, enhancing therapeutic efficacy while reducing side effects .

In Vitro Studies

In vitro studies have indicated that this compound can effectively facilitate the synthesis of ADCs. For instance, it has been used in the development of novel cancer therapies that target specific tumor markers. The compound's ability to form stable conjugates with antibodies allows for precise drug delivery, which is crucial in oncology .

Case Studies

  • Antibody-Conjugated Drugs : Research has demonstrated that ADCs utilizing this compound as a linker exhibit significant cytotoxicity against various cancer cell lines. In one study, ADCs targeting HER2-positive breast cancer cells showed enhanced apoptosis rates compared to unconjugated drugs .
  • Safety and Toxicology : The safety profile of this compound indicates potential irritancy. Risk codes associated with this compound suggest it may cause irritation to the eyes, respiratory system, and skin upon exposure, necessitating proper handling procedures in laboratory settings .

Applications in Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its utility extends beyond ADCs; it is also involved in the synthesis of various biologically active compounds and pharmaceuticals. The ability to modify its structure opens avenues for creating new therapeutic agents with improved efficacy and specificity.

Properties

IUPAC Name

but-3-yn-2-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h1,5-8,10H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRDBUBKBUYLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53487-52-8
Record name but-3-yn-2-yl 4-methylbenzene-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of tosyl chloride (0.5 mole) and commercial 3-butyn-2-ol (0.4 mole; 40-50% aqueous solution) in ether (350 ml), potassium hydroxide (2.5 moles) is slowly added over a period of 15-30 minutes. The temperature is maintained at 0°-5° C. for the entire period and the reaction mixture is allowed to stand for 90 minutes. When the reaction is complete, the ether phase is washed and dried. Removal of the ether, in vacuo, yields crude 2-tosyloxy-3-butyne.
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